(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid
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Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzo-dioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo-dioxepine Ring: This step involves the cyclization of a suitable precursor to form the benzo-dioxepine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.
Amination: The sulfonylated intermediate is then subjected to amination, where an amine group is introduced. This step may require the use of a suitable amine and a coupling agent.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-11(14)7-12-19(15,16)8-2-3-9-10(6-8)18-5-1-4-17-9/h2-3,6,12H,1,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINSZVTNOMIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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